Tetrahydroharmine

Description

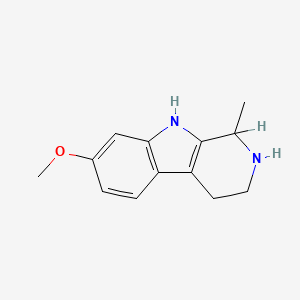

Classification as a β-Carboline Indole (B1671886) Alkaloid

Tetrahydroharmine (B102439) belongs to the class of organic compounds known as harmala alkaloids, which are a prominent group of β-carboline indole alkaloids. nih.govacs.org The core of its structure is the tricyclic pyrido[3,4-b]indole ring system. nih.gov More specifically, it is a tetrahydro-β-carboline (THBC), a derivative of the β-carboline, harmine (B1663883). ontosight.ai The β-carboline alkaloids are formed through the Pictet-Spengler reaction from tryptophan or other indoleethylamines. acs.org

Natural Occurrence and Ethnopharmacological Context

This compound is found in several plant species and plays a crucial role in the composition of traditional psychoactive preparations.

Banisteriopsis caapi, a South American liana, is a primary natural source of this compound. wikipedia.orgwikipedia.org The concentration of this compound in the stems of B. caapi can range from 0.05% to 2.94%. wikipedia.orgwikipedia.org Along with harmine and harmaline (B1672942), this compound is one of the major alkaloids present in this plant. heffter.org Research has shown variability in the alkaloid content among different samples of B. caapi. researchgate.net

Alkaloid Content in Banisteriopsis caapi

| Alkaloid | Concentration Range |

|---|---|

| Harmine | 0.31–8.43% |

| Harmaline | 0.03–0.83% |

| This compound | 0.05–2.94% |

This table is based on data from references wikipedia.orgwikipedia.org.

This compound is also found in the seeds of Peganum harmala, commonly known as Syrian rue. wikipedia.orgnih.gov While present, it is considered one of the minor β-carboline alkaloids in this plant, with concentrations around 0.1% by weight in dry seeds. nih.govacademicjournals.org Other major harmala alkaloids in P. harmala include harmine and harmaline. nih.govacademicjournals.org

β-Carboline Alkaloid Composition in Dry Seeds of Peganum harmala

| Alkaloid | Concentration (% w/w) |

|---|---|

| Harmaline | 5.6% |

| Harmine | 4.3% |

| Harmalol | 0.6% |

| This compound | 0.1% |

This table is based on data from reference nih.gov.

This compound is a key component of ayahuasca, a psychoactive beverage traditionally used by indigenous cultures in the Amazon basin for spiritual and medicinal purposes. scielo.brguidetopharmacology.orgnih.gov Ayahuasca is typically a decoction made from Banisteriopsis caapi and the leaves of other plants, most commonly Psychotria viridis, which contains N,N-dimethyltryptamine (DMT). nih.govtaylorandfrancis.com

Presence in Peganum harmala

Historical Scientific Investigations of this compound

The scientific investigation of the components of ayahuasca, including this compound, has a history dating back to the mid-20th century. Early research focused on identifying the chemical constituents of the plants used in the brew. heffter.org The harmala alkaloids, including harmine, were initially isolated from Peganum harmala in the 19th century. nih.gov Harmine was once known by the names "telepathine" and "banisterine". wikipedia.orghmdb.ca

Later studies in the 1970s and 1980s provided quantitative analyses of the alkaloid content in both the source plants and in ayahuasca preparations. heffter.orgpsychonautdocs.com These investigations established the respective roles of the β-carbolines as MAOIs and DMT as the primary psychoactive component. heffter.org More recent research has delved into the specific pharmacological actions of individual alkaloids like this compound, highlighting its unique properties as a serotonin (B10506) reuptake inhibitor. scielo.brwikipedia.org

Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-8-13-11(5-6-14-8)10-4-3-9(16-2)7-12(10)15-13/h3-4,7-8,14-15H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXLDQJLIBNPEFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(CCN1)C3=C(N2)C=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70901873 | |

| Record name | (+/-)-Tetrahydroharmine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70901873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17019-01-1, 486-93-1 | |

| Record name | (±)-Tetrahydroharmine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17019-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydroharmine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017019011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leptaflorine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99788 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+/-)-Tetrahydroharmine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70901873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TETRAHYDROHARMINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F1Q1E0G45A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Profile and Molecular Mechanisms of Action

Monoamine Oxidase Inhibition (MAOI)

Tetrahydroharmine's interaction with monoamine oxidase enzymes is a key aspect of its pharmacological activity.

Reversible Inhibition of Monoamine Oxidase A (MAO-A)

This compound (B102439) is recognized as a reversible inhibitor of monoamine oxidase A (MAO-A). taylorandfrancis.comscielo.brwikipedia.org This means it temporarily binds to the MAO-A enzyme, reducing its activity, but can dissociate, allowing the enzyme to regain function. wikipedia.orghmdb.ca This reversible nature distinguishes it from irreversible MAOIs. The inhibition of MAO-A by THH and other harmala alkaloids prevents the breakdown of monoamine neurotransmitters. wikipedia.orgwikidoc.org This action is crucial for the oral activity of N,N-dimethyltryptamine (DMT), as MAO-A in the digestive tract would otherwise metabolize it. taylorandfrancis.comresearchgate.net

Selectivity for MAO-A over MAO-B

This compound demonstrates a notable selectivity for MAO-A over MAO-B. caymanchem.com While it effectively inhibits MAO-A, its inhibitory effect on MAO-B is significantly weaker, with some studies indicating it is a poor inhibitor of MAO-B. researchgate.netnih.gov This selectivity is a common characteristic among the major harmala alkaloids. psychonautwiki.org Harmine (B1663883) and harmaline (B1672942) also primarily inhibit MAO-A, and only begin to inhibit MAO-B at higher concentrations. scielo.brscielo.br

Comparative Inhibitory Potency (e.g., IC50 values) with Other Harmala Alkaloids

The inhibitory potency of this compound on MAO-A is considerably weaker than that of harmine and harmaline. scielo.br The half-maximal inhibitory concentration (IC50) is a common measure of an inhibitor's potency. For MAO-A, the IC50 value for this compound has been reported to be approximately 1.4 x 10⁻⁵ M and 74 nM. caymanchem.commedchemexpress.com In contrast, harmine and harmaline are much more potent inhibitors of MAO-A, with reported IC50 values of 8 x 10⁻⁸ M and 6 x 10⁻⁸ M, respectively. scielo.br Some studies have shown IC50 values for harmine to be as low as 2.0 nM and for harmaline as low as 2.5 nM. caymanchem.commdpi.com

Table 1: Comparative MAO-A and MAO-B Inhibition of Harmala Alkaloids

| Compound | MAO-A IC50 | MAO-B IC50 |

|---|---|---|

| This compound | 74 nM caymanchem.com / 1.4 x 10⁻⁵ M | >100 μM caymanchem.com |

| Harmine | 2 nM caymanchem.com / 8 x 10⁻⁸ M | 20 μM caymanchem.com |

| Harmaline | 2.5 nM caymanchem.com / 6 x 10⁻⁸ M | 25 μM caymanchem.com |

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by half. A lower IC50 value indicates greater potency.

Contribution to Neurotransmitter Metabolism Modulation

By inhibiting MAO-A, this compound plays a role in modulating the metabolism of several key neurotransmitters. ontosight.ai MAO-A is responsible for breaking down monoamines such as serotonin (B10506), norepinephrine, and dopamine (B1211576). wikipedia.orghmdb.ca The inhibition of this enzyme leads to increased levels of these neurotransmitters in the synaptic cleft, which can influence mood and cognitive function. ontosight.ai This mechanism is believed to contribute to the potential antidepressant effects of substances containing THH. researchgate.net

Serotonin Reuptake Inhibition (SRI)

In addition to its MAOI activity, this compound also functions as a serotonin reuptake inhibitor.

Mechanisms of Increased Synaptic Serotonin Concentration

This compound contributes to an increase in the concentration of serotonin in the synaptic cleft through two primary mechanisms:

Serotonin Reuptake Inhibition (SRI): THH acts as a serotonin reuptake inhibitor, blocking the serotonin transporter (SERT) on the presynaptic membrane. scielo.brguidetopharmacology.org This action prevents the reabsorption of serotonin from the synapse back into the presynaptic neuron, thereby prolonging its availability to bind with postsynaptic receptors. scielo.brscielo.br This makes THH the only harmala alkaloid known to directly cause such neurochemical shifts in the presynaptic tissue. scielo.brscielo.br

Monoamine Oxidase-A (MAO-A) Inhibition: THH is a reversible inhibitor of monoamine oxidase-A (MAO-A), an enzyme responsible for the breakdown of monoamine neurotransmitters like serotonin. guidetopharmacology.orgtaylorandfrancis.com By inhibiting MAO-A, THH prevents the degradation of serotonin, further increasing its levels in the synapse. researchgate.netmdpi.com However, its potency as a MAO-A inhibitor is significantly weaker than that of harmine and harmaline. scielo.br

This dual action of weak MAO-A inhibition and serotonin reuptake inhibition distinguishes THH from other β-carbolines and contributes to its role in the prolonged psychoactive effects of ayahuasca.

Receptor Interactions and Affinities

This compound exhibits a distinct pattern of interaction with various neurotransmitter receptors.

Serotonin Receptor (5-HT) Interactions

Research indicates that this compound has a minimal affinity for the 5-HT2A receptor. vcu.eduwikipedia.org Studies have reported high Ki values, indicating weak binding. For instance, Ki values have been recorded as >10,000 nM for racemic THH and its R(+) enantiomer, and 5,890 nM for the S(–) enantiomer. wikipedia.org Another study reported a Ki of >10,000 nM. nih.gov This low affinity suggests that direct activation of the 5-HT2A receptor is not a primary mechanism of action for THH's own effects, in contrast to other psychoactive substances that are potent 5-HT2A agonists. wikipedia.orgnih.gov

This compound demonstrates a negligible affinity for both the 5-HT1A and 5-HT2C serotonin receptor subtypes. taylorandfrancis.comwikipedia.org Binding assays have shown that THH has a very low affinity for these receptors, with Ki values greater than 10,000 nM for the 5-HT2C receptor. researchgate.net This lack of significant interaction indicates that these receptors are not primary targets for THH's pharmacological activity. taylorandfrancis.comresearchgate.net

Despite its low binding affinity, a study utilizing a calcium mobilization assay has demonstrated that this compound acts as an antagonist at the 5-HT2A receptor. vcu.edu In this assay, which measures downstream signaling events following receptor activation, THH did not produce any calcium mobilization on its own, indicating a lack of agonist activity. vcu.edu Furthermore, it was shown to inhibit the activity of other agonists, confirming its role as an antagonist in this specific signaling pathway. vcu.edu

Negligible Affinity for 5-HT1A and 5-HT2C Receptors

Dopamine Receptor (D2) Affinity

This compound shows a negligible affinity for the dopamine D2 receptor. wikipedia.orgresearchgate.net This lack of significant binding suggests that direct interaction with the D2 receptor does not play a substantial role in the pharmacological effects of THH. researchgate.net

Compound Binding Affinities

| Compound | Receptor | Binding Affinity (Ki) |

| This compound (racemic) | 5-HT2A | >10,000 nM wikipedia.org |

| This compound (S(–)-THH) | 5-HT2A | 5,890 nM wikipedia.org |

| This compound (R(+)-THH) | 5-HT2A | >10,000 nM wikipedia.org |

| This compound | 5-HT1A | Negligible taylorandfrancis.comwikipedia.org |

| This compound | 5-HT2C | >10,000 nM researchgate.net |

| This compound | D2 | Negligible wikipedia.orgresearchgate.net |

MAO-A Inhibition

| Compound | IC50 for MAO-A |

| This compound | 1.4 x 10⁻⁵ M scielo.br |

| Harmine | 8 x 10⁻⁸ M scielo.br |

| Harmaline | 6 x 10⁻⁸ M scielo.br |

Modulation of Other Neurotransmitter Systems (e.g., Glutamatergic, Endocannabinoid)

Glutamatergic System: The glutamatergic system, the primary excitatory neurotransmitter system in the brain, is modulated by the components of ayahuasca. mdpi.comresearchgate.net Studies have shown that ayahuasca can induce changes in glutamatergic neurotransmission, particularly in regions like the posterior cingulate cortex. mdpi.com While direct studies on this compound's isolated effect on the glutamatergic system are limited, the broader effects of ayahuasca suggest a potential modulatory role. For instance, acute administration of 1,2,3,4-tetrahydroisoquinoline (B50084) (TIQ), a compound structurally related to beta-carbolines, has been shown to decrease extracellular glutamate (B1630785) levels in the striatum of rats. nih.gov

Endocannabinoid System: The endocannabinoid system (ECS) is a widespread neuromodulatory system involved in regulating various physiological processes. todaysveterinarypractice.combyu.edu It primarily consists of cannabinoid receptors (CB1 and CB2), endogenous cannabinoids (like anandamide (B1667382) and 2-AG), and the enzymes responsible for their synthesis and degradation. nih.gov Some plant-derived cannabinoids can indirectly modulate the ECS by inhibiting the reuptake or breakdown of endocannabinoids. nih.gov For example, harmaline, another beta-carboline, has been shown to inhibit cyclooxygenase-2, which can lead to increased endocannabinoid levels in the brain. mdpi.com While direct evidence for this compound's interaction with the ECS is not extensively documented, the known interactions of related compounds suggest a potential area for further investigation.

Interactions with Other Enzymes and Biological Pathways

Tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) (contextual research with harmine)

Harmine, a structurally related beta-carboline, is a potent and selective inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). nih.govmdpi.com DYRK1A is a protein kinase implicated in neuronal development and is associated with conditions like Down syndrome and Alzheimer's disease due to its role in tau protein phosphorylation. nih.govplos.org Harmine inhibits DYRK1A's substrate phosphorylation at nanomolar concentrations. nih.gov This inhibition has been shown to interfere with neuritogenesis in cultured hippocampal neurons. nih.gov The selectivity of harmine for DYRK1A over other DYRK family members has been established, although it also potently inhibits monoamine oxidase A (MAO-A). nih.govmdpi.com Research has focused on modifying the harmine structure to develop DYRK1A inhibitors that lack MAO-A activity. mdpi.comrcsb.org

| Kinase | Harmine IC₅₀ (in vitro) | Source |

| DYRK1A | 33 nM | nih.gov |

| DYRK1B | 166 nM | nih.gov |

| DYRK2 | 1.9 µM | nih.gov |

| DYRK3 | 800 nM | |

| DYRK4 | 80 µM | nih.gov |

Creatine (B1669601) Kinase Activity (contextual research with harmine)

Studies in rats have demonstrated that the administration of harmine can alter creatine kinase (CK) activity in the brain. nih.govnih.gov Creatine kinase is an enzyme crucial for cellular energy homeostasis. The effects of harmine on CK activity appear to be dependent on the dose, duration of treatment (acute vs. chronic), and the specific brain region. nih.govnih.gov For example, acute administration of harmine at various doses increased CK activity in the prefrontal cortex, while in the striatum, lower doses increased activity and a higher dose decreased it. nih.govnih.gov Chronic treatment with harmine also led to increased CK activity in both the prefrontal cortex and striatum. nih.gov These findings suggest that the modulation of energy metabolism may be a component of harmine's mechanism of action. nih.gov

Mitochondrial Respiratory Chain Modulation (contextual research with harmine)

Harmine has been shown to modulate the activity of the mitochondrial respiratory chain, which is essential for ATP production. nih.govnih.gov Similar to its effects on creatine kinase, the modulation of mitochondrial complexes by harmine is dependent on dose, treatment duration, and brain area. nih.govnih.gov For instance, acute harmine administration increased the activity of complex I in the prefrontal cortex and striatum at specific doses. nih.gov Chronic treatment with harmine also showed an increase in complex I activity in the prefrontal cortex and complex IV in the striatum. nih.gov However, other research indicates that harmine can also induce mitochondrial dysfunction, leading to decreased cell viability and ATP loss, suggesting that its effects on mitochondria can be complex and context-dependent. researchgate.net

| Treatment | Brain Region | Mitochondrial Complex | Effect | Source |

| Acute Harmine | Prefrontal Cortex | Complex I | Increase | nih.gov |

| Acute Harmine | Striatum | Complex I | Increase | nih.gov |

| Chronic Harmine | Prefrontal Cortex | Complex I | Increase | nih.gov |

| Chronic Harmine | Striatum | Complex IV | Increase | nih.gov |

Neurobiological Effects and Neuroplasticity Research

Stimulation of Neurogenesis

Neurogenesis is a process once thought to be limited to early development but is now understood to occur in specific regions of the adult mammalian brain throughout life. researchgate.net Tetrahydroharmine (B102439) has been shown in various studies to positively influence this fundamental process.

In vitro research, which involves studying cells in a controlled laboratory setting, has provided foundational evidence for this compound's neurogenic properties. Studies using neurospheres, which are free-floating clusters of neural stem cells, have been instrumental. These neurospheres were prepared from progenitor cells taken from the subventricular zone (SVZ) and the subgranular zone (SGZ) of the dentate gyrus in the hippocampus of adult mice brains. blossomanalysis.comopen-foundation.orgbeckleyfoundation.orgnih.gov The hippocampus is a brain region crucial for learning and memory. wikipedia.orgfrontiersin.org

When these hippocampal stem cells were treated with this compound, along with other harmala alkaloids like harmine (B1663883) and harmaline (B1672942), a significant stimulation of adult neurogenesis was observed. blossomanalysis.comopen-foundation.orgbeckleyfoundation.orgnih.gov The compound was shown to promote the growth of these stem cells. cabidigitallibrary.org Similar proliferative effects have also been noted in studies with human neural progenitor cells. researchgate.net

Table 1: Summary of In Vitro Studies on this compound and Neurogenesis

| Cell Type | Source | Key Findings | Citations |

|---|---|---|---|

| Hippocampal Stem Cells | Adult Mice (SVZ and SGZ) | Stimulated proliferation, migration, and differentiation into neurons. | blossomanalysis.comopen-foundation.orgbeckleyfoundation.orgnih.gov |

| Human Neural Progenitors | Human Pluripotent Stem Cells | Increased proliferation. | researchgate.netpsychiatriapolska.pl |

The process of neurogenesis involves several distinct stages, and this compound appears to influence multiple of these.

Proliferation: Research has demonstrated that this compound stimulates the proliferation of neural stem cells. blossomanalysis.comopen-foundation.org This means it increases the rate at which these cells divide and multiply, expanding the pool of new cells available to become neurons. This effect was observed in cultures of adult neural stem cells where this compound led to an increase in the number of neurospheres, indicating enhanced stem cell activity.

Migration: Following proliferation, newly generated cells must migrate to their target locations within the brain. This compound has been shown to promote this cellular migration. blossomanalysis.com In laboratory studies, cells treated with this compound moved away from the core of the neurosphere, while untreated cells remained closer to the center. blossomanalysis.com This enhanced migration is particularly relevant for situations like brain injury, where new neurons need to travel to damaged areas.

Differentiation: The final step is differentiation, where the new cells mature into specific types of neurons. This compound, along with other β-carbolines, has been found to encourage the differentiation of neural stem cells into mature neurons. blossomanalysis.comopen-foundation.orgresearchgate.net Studies have confirmed this by observing an increase in the expression of neuronal markers, such as β-III-Tubulin and MAP-2, in treated neurosphere cultures. researchgate.net The compounds were also observed to promote differentiation into astrocytes. researchgate.net

The findings from in vitro studies strongly suggest that this compound plays a role in adult neurogenesis within the mammalian brain. The two primary areas where adult neurogenesis occurs are the subventricular zone (SVZ) of the lateral ventricles and the subgranular zone (SGZ) of the hippocampus. researchgate.netblossomanalysis.com The stimulation of neural stem cell proliferation, migration, and differentiation by this compound in cells derived from these specific niches points to its potential to enhance the brain's innate capacity for self-repair and plasticity. blossomanalysis.comopen-foundation.orgbeckleyfoundation.orgnih.gov This modulation of brain plasticity is thought to be a significant contributor to the observed therapeutic effects of substances containing this compound. blossomanalysis.comopen-foundation.orgbeckleyfoundation.orgnih.gov

Promotion of Neuronal Proliferation, Migration, and Differentiation

Induction of Broader Neuroplasticity

Beyond the creation of new neurons, this compound is also implicated in broader mechanisms of neuroplasticity, which involve the modification of existing neural circuits.

Research into psychedelic compounds has highlighted their ability to induce structural and functional changes in neurons. nih.gov These changes include the promotion of neurite growth—the sprouting of new dendrites and axons from neurons—and synaptic remodeling, which involves the formation and strengthening of synapses, the connections between neurons. biorxiv.orgbiorxiv.orgnih.govresearchgate.net While direct studies on this compound's specific role in these processes are still emerging, its association with psychedelic substances and its demonstrated neurogenic effects place it within this context of plasticity-promoting compounds. biorxiv.orgbiorxiv.orgnih.govresearchgate.net These structural changes are believed to create a "window of opportunity" for therapeutic interventions by enabling the brain to form new, healthier patterns of communication. nih.gov

Brain-Derived Neurotrophic Factor (BDNF) is a key protein that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses. wikipedia.orgnih.gov It is highly active in brain regions vital for learning and memory, such as the hippocampus. wikipedia.orgfrontiersin.org Research has shown that harmine, a closely related β-carboline, can increase BDNF levels in the hippocampus. cabidigitallibrary.orgnih.gov Given the structural and functional similarities, and the fact that this compound is often studied alongside harmine, it is hypothesized that this compound may also contribute to the modulation of BDNF expression. nih.gov Increased BDNF is a well-established mechanism through which antidepressant effects and enhanced neuroplasticity are achieved. nih.gov

Influence on Brain Activity and Connectivity

Alterations in Brain Activity During Ayahuasca Effects

Neuroimaging studies have provided a window into the acute effects of ayahuasca on brain function, showing marked alterations in regional activation and brainwave patterns. These changes are believed to underlie the profound shifts in consciousness, perception, and emotion reported by users. The combined action of ayahuasca's alkaloids, including this compound, modulates several key brain regions.

Functional imaging studies consistently show that ayahuasca administration leads to the hyperactivation of specific brain areas involved in emotion, memory, and introspection. frontiersin.org SPECT and fMRI studies have observed increased blood flow and activity in limbic and paralimbic structures, such as the amygdala, the parahippocampal gyrus, the anterior cingulate cortex (ACC), and the anterior insula. frontiersin.orgmdpi.comscielo.br The activation of these regions, which are rich in serotonin (B10506) receptors, is associated with the processing of emotions and the retrieval of memories. frontiersin.orgayahuascaincolombia.com For instance, the anterior insula and ACC are integral to interoception—the perception of the body's internal state—and emotional awareness. frontiersin.orgmdpi.com

Simultaneously, studies measuring the brain's electrical activity with electroencephalography (EEG) have identified significant shifts in brainwave patterns. During the ayahuasca experience, there is a notable decrease in the power of alpha waves, which are the dominant rhythm during relaxed, wakeful states. imperial.ac.uk Conversely, there is an increase in the power of gamma waves, which are associated with higher-order cognitive processes, heightened awareness, and introspection. ayahuascaincolombia.com This shift towards more chaotic and less predictable brain activity is thought to reflect the vivid, immersive, and dream-like nature of the psychedelic state. imperial.ac.uk These complex changes in brain activity are attributed to the synergistic interaction of DMT with harmine, harmaline, and this compound. mdpi.com

| Brain Region/Network | Observed Effect | Associated Function | Primary Study Method |

|---|---|---|---|

| Limbic & Paralimbic Areas (Amygdala, Parahippocampal Gyrus, Anterior Insula) | Increased activation / blood perfusion | Emotion, Memory, Interoception, Self-awareness | fMRI / SPECT |

| Frontal Cortex (e.g., Anterior Cingulate Cortex) | Increased activation / blood perfusion | Emotional Processing, Cognitive Control | fMRI / SPECT |

| Primary Visual Cortex | Increased activation (especially during visual imagery tasks) | Visual Processing, Hallucinatory Imagery | fMRI |

| Whole Brain Electrical Activity | Decreased alpha wave power, Increased gamma wave power | Shift in consciousness, Heightened awareness, Introspection | EEG |

Default Mode Network (DMN) Modulation

One of the most consistent findings in psychedelic research is the modulation of the Default Mode Network (DMN). researchgate.net The DMN is a large-scale brain network, including key hubs like the Posterior Cingulate Cortex (PCC), the medial Prefrontal Cortex (mPFC), and the precuneus, that is most active during states of rest and self-focused thought, such as mind-wandering or recalling autobiographical memories. plos.orgtermedia.plberkeley.edu Dysregulation and hyperactivity of the DMN have been linked to various psychiatric conditions, particularly depression, which is often characterized by excessive rumination and negative self-referential processing. termedia.pl

Research using fMRI has demonstrated that ayahuasca significantly decreases activity across the major hubs of the DMN. nih.govplos.orgfrontiersin.orgscielo.brnih.govpsychiatriapolska.pl This reduction in DMN activity is accompanied by a decrease in functional connectivity within the network itself, particularly within the PCC/precuneus hub. plos.orgmdpi.comscielo.brnih.gov This disruption of the DMN's normal patterns of activity is thought to be a core mechanism of the psychedelic experience, temporarily dissolving rigid patterns of thought and self-perception. frontiersin.orgtermedia.pl

The altered state of consciousness induced by ayahuasca is linked to this modulation of DMN activity and connectivity. plos.orgnih.gov By reducing the dominance of this network, the brain may enter a state of more flexible cognition, allowing for novel perspectives and insights. frontiersin.org This effect is not unique to ayahuasca but is also seen with other classic psychedelics like psilocybin and LSD. researchgate.nettermedia.pl The modulation of the DMN by ayahuasca is attributed to the combined neuropharmacological actions of its alkaloids. frontiersin.orgfrontiersin.org this compound, through its action as a serotonin reuptake inhibitor and weak MAO inhibitor, contributes to the altered neurochemical environment that facilitates these profound changes in brain network dynamics. nih.govplos.orgresearchgate.net

Therapeutic Potential and Preclinical/clinical Investigations

Mental Health Applications

Research into the mental health applications of tetrahydroharmine (B102439) is uncovering its potential as a multifaceted therapeutic agent. researchgate.netmdpi.com Preclinical and preliminary human studies suggest that THH may offer benefits for depression, anxiety, substance use disorders, and other psychiatric conditions. researchgate.netnih.govnih.gov

Preclinical evidence suggests that this compound possesses antidepressant-like properties. ontosight.ai Animal models have demonstrated that beta-carbolines, including THH, can elicit effects indicative of antidepressant activity. The primary mechanism of action is believed to be its role as a weak reversible inhibitor of monoamine oxidase A (MAO-A) and a serotonin (B10506) reuptake inhibitor (SRI). nih.gov This dual action increases the availability of serotonin in the brain, a key neurotransmitter involved in mood regulation. ontosight.ai

Clinical observations of ayahuasca, which contains THH, have shown rapid and sustained antidepressant effects in individuals with treatment-resistant depression. psychiatryonline.orgalbany.eduresearchgate.net While ayahuasca contains a complex mixture of alkaloids, the contribution of THH to these effects is an area of active investigation. nih.govpsychiatryonline.org Some researchers hypothesize that THH's SRI activity mimics the action of conventional selective serotonin reuptake inhibitor (SSRI) antidepressants. oup.com Furthermore, harmine (B1663883), a related beta-carboline, has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein crucial for neuronal growth and survival, which may also contribute to antidepressant effects. researchgate.netscielo.br

Table 1: Preclinical and Clinical Research on the Antidepressant Effects of this compound and Related Compounds

| Study Type | Compound(s) | Key Findings | Citations |

|---|---|---|---|

| Preclinical (Animal Models) | Beta-carbolines (including THH) | Exhibited antidepressant-like effects. | |

| Preclinical (in vitro) | This compound | Acts as a serotonin reuptake inhibitor (SRI). | nih.gov |

| Preclinical (Animal Models) | Harmine | Increased brain-derived neurotrophic factor (BDNF) levels. | researchgate.netscielo.br |

| Clinical (Ayahuasca studies) | Ayahuasca (containing THH) | Rapid and sustained antidepressant effects in treatment-resistant depression. | psychiatryonline.orgalbany.eduresearchgate.net |

| Hypothesis | This compound | SRI activity may mimic conventional SSRI antidepressants. | oup.com |

The potential anxiolytic (anti-anxiety) effects of this compound are also under investigation. nih.govnih.govontosight.airesearchgate.net The modulation of serotonin levels through its weak MAO-A inhibition and SRI properties is thought to contribute to these effects. ontosight.ai Studies on ayahuasca have shown reductions in anxiety symptoms in both healthy volunteers and individuals with a history of anxiety disorders. nih.govscielo.brsoupro.com.br

Observational studies of long-term ayahuasca users have reported lower levels of anxiety compared to control groups. scielo.br One study found that ayahuasca consumption was associated with reduced psychiatric symptoms, including anxiety, and increased serenity and tranquility. scielo.br Another study involving experienced ayahuasca users demonstrated a significant decrease in panic-like symptoms and hopelessness. soupro.com.br While these studies involve the entire ayahuasca brew, the contribution of THH to these anxiolytic effects is a key area of interest for future research. nih.govresearchgate.net

Emerging evidence suggests that this compound may have a role in the treatment of substance use disorders. mdpi.com Its ability to modulate dopamine (B1211576) and serotonin systems is a key area of interest. ontosight.airesearchgate.net Some research proposes that THH may act as a dopamine-releasing agent, which could be beneficial in treating conditions like cocaine dependence.

Observational studies of individuals participating in ayahuasca-assisted therapy for addiction have reported positive outcomes, including reduced drug use and cravings. scielo.briceers.org Long-term members of ayahuasca churches have also shown high rates of discontinuation of drug and alcohol use. researchgate.net The therapeutic potential is thought to arise from a combination of the psychological experience and the pharmacological actions of the brew's components, including THH. iceers.org The ability of beta-carbolines to stimulate dopamine efflux may help to address the dopamine deficits associated with the development and maintenance of substance use disorders. researchgate.net

The therapeutic potential of this compound and related compounds may extend to other psychiatric conditions, including post-traumatic stress disorder (PTSD), grief, eating disorders, and borderline personality disorder. researchgate.net Anecdotal evidence and preliminary research suggest that ayahuasca may be beneficial in treating PTSD. nih.gov The brew's ability to modulate brain regions involved in memory and emotion processing, such as the inferior frontal gyrus, is a potential mechanism for its therapeutic effects in trauma. nih.gov

Research has also pointed to the potential of psychedelics in reducing experiential avoidance, a core feature of several psychiatric conditions. nih.gov While direct clinical research on THH for these specific conditions is limited, the broader investigation into psychedelics and ayahuasca for mental health disorders suggests promising avenues for future studies. researchgate.netacs.org

Substance Use Disorder Treatment

Neurodegenerative Disease Research

The neuroprotective and neurogenic properties of beta-carboline alkaloids, including this compound, have sparked interest in their potential application for neurodegenerative diseases. caymanchem.com

There is growing interest in the potential of this compound and other harmala alkaloids for the treatment of Parkinson's disease. taylorandfrancis.com Preclinical studies have shown that harmine and harmaline (B1672942) can stimulate the release of dopamine, a neurotransmitter that is depleted in Parkinson's disease. cambridge.orgscielo.br Furthermore, extracts from Banisteriopsis caapi, the vine used to make ayahuasca and a source of THH, have demonstrated an ability to improve motor function in patients with Parkinson's disease in a double-blind, randomized, placebo-controlled trial. cambridge.org

The neuroprotective effects of B. caapi constituents are also being explored. caymanchem.com Research has highlighted the plant's unique combination of MAO inhibitory and antioxidative properties as relevant to neurodegenerative disorders. caymanchem.com While harmine was used to treat Parkinson's disease in the past, interest waned with the development of other medications. cambridge.org However, recent research has renewed focus on these natural compounds for their potential therapeutic benefits. cambridge.org

Table 2: Research on this compound and Related Compounds in Neurodegenerative Disease

| Research Area | Compound/Extract | Key Findings | Citations |

|---|---|---|---|

| Dopamine Release | Harmine and Harmaline | Stimulated dopamine release in preclinical studies. | cambridge.orgscielo.br |

| Motor Function | Banisteriopsis caapi extract | Improved motor function in Parkinson's disease patients in a clinical trial. | cambridge.org |

| Neuroprotection | Banisteriopsis caapi constituents | Possess a combination of MAO inhibitory and antioxidative properties. | caymanchem.com |

Neuroprotective Effects

This compound (THH), a prominent β-carboline alkaloid found in the Amazonian botanical preparation ayahuasca, has garnered scientific interest for its potential neuroprotective properties. nih.gov Preclinical research suggests that THH, along with other harmala alkaloids like harmine and harmaline, may offer therapeutic benefits for neurodegenerative conditions such as Parkinson's disease. caymanchem.comnih.govmedchemexpress.com

The neuroprotective mechanisms of these compounds are thought to be multifaceted. researchgate.net In vitro studies have demonstrated that THH and harmine can stimulate the proliferation, migration, and differentiation of adult neural stem cells, a process known as neurogenesis. cambridge.orgcabidigitallibrary.org This suggests a potential for repairing and regenerating neural tissue. Specifically, THH has been shown to increase the number and size of neurospheres in cell cultures, indicating its role as a potential neuroprotective agent.

Furthermore, research on the related compound harmine provides additional insights into potential neuroprotective pathways. Harmine has been found to upregulate the expression of glutamate (B1630785) transporter-1 (GLT-1), which is crucial for clearing excess glutamate from the synaptic cleft and preventing excitotoxicity, a major contributor to neuronal damage in various neurological disorders. researchgate.netnih.gov Studies in animal models of traumatic brain injury have shown that harmine treatment can reduce brain edema, decrease levels of inflammatory markers, and ultimately increase neuronal survival in the hippocampus. nih.govbiorxiv.org Harmine has also been shown to reduce inflammation, excitotoxicity, and oxidative stress while increasing levels of brain-derived neurotrophic factor (BDNF). cabidigitallibrary.org While these studies focus on harmine, the structural similarity and co-occurrence with THH suggest that THH may share some of these neuroprotective mechanisms.

The primary mechanism of action for harmala alkaloids, including THH, is the reversible inhibition of monoamine oxidase A (MAO-A). nih.govnih.govwikipedia.org This action increases the synaptic availability of key neurotransmitters like serotonin. In addition to MAO-A inhibition, THH also acts as a serotonin reuptake inhibitor (SRI), further enhancing serotonergic neurotransmission. wikipedia.orgnih.gov This dual action on the serotonin system is believed to contribute to its therapeutic effects.

Clinical Research Methodologies and Findings

Clinical investigations into the effects of this compound have primarily been conducted in the context of ayahuasca, a decoction containing THH along with N,N-dimethyltryptamine (DMT), harmine, and harmaline. nih.govscielo.briceers.org The research methodologies employed include observational studies, randomized controlled trials, and pharmacokinetic/pharmacodynamic studies.

Observational Studies and Surveys

Observational studies of long-term, regular users of ayahuasca within religious contexts have provided initial evidence for its potential mental health benefits and safety. These studies, often comparing ayahuasca-using groups with non-using control groups, have reported that long-term use is not associated with psychiatric symptoms and may even be linked to better neuropsychological performance and reduced psychopathology, including lower levels of anxiety and depression. scielo.brnih.gov

Surveys of ayahuasca users have also indicated positive outcomes. For instance, one study found that individuals who regularly used ayahuasca reported lower levels of anxiety compared to non-users in the same communities. nih.gov Another survey of long-term North American Santo Daime church members reported that ayahuasca use was associated with reduced anxiety and depression symptoms. scielo.br A larger analysis from the Global Ayahuasca Survey found that despite a high prevalence of challenging mental states during the acute effects, the majority of respondents viewed these experiences as part of a positive growth process. plos.org This survey also noted improvements in mood disorders and reductions in substance use among participants. plos.org

Randomized, Double-Blind Trials (e.g., in Drug-Resistant Depression)

To establish causality and efficacy, researchers have conducted randomized, double-blind, placebo-controlled trials, particularly for treatment-resistant depression. In a notable 2018 trial, 29 patients with treatment-resistant depression were given a single dose of either ayahuasca or a placebo. psychiatriapolska.pl The ayahuasca formulation contained 1.20 mg/ml of this compound, along with DMT, harmine, and harmaline. psychiatriapolska.pl The study found a rapid and significant antidepressant effect of ayahuasca compared to placebo, which was noticeable within hours and persisted for up to seven days after a single administration. psychiatriapolska.pl

Other studies have corroborated these findings, showing that ayahuasca can produce rapid antidepressant effects in patients with recurrent and treatment-resistant depression, with symptom reductions observed from 80 minutes to 21 days post-administration. psychiatriapolska.plscielo.br These trials represent a crucial step in evaluating the therapeutic potential of ayahuasca and its constituent alkaloids, including THH, under rigorous scientific conditions. trialscreen.org

Pharmacokinetic and Pharmacodynamic Studies in Humans

Pharmacokinetic studies have been essential in understanding how the human body processes this compound and other ayahuasca alkaloids. These studies typically involve administering a standardized dose of ayahuasca to volunteers and then measuring the concentrations of the alkaloids in plasma or urine over time. nih.govresearchgate.net

One of the first human pharmacokinetic studies of ayahuasca administered a dose containing 1.07 mg/mL of THH. mdpi.comdmt-nexus.me The results showed that THH has a pharmacokinetic profile that is relatively independent of harmine. nih.govdmt-nexus.me While harmine and DMT concentrations tend to peak and decline in a correlated manner, THH reaches its maximum concentration (Cmax) later and has a longer elimination half-life (t1/2). scielo.brnih.gov

Data from various studies indicate that after oral administration of ayahuasca, THH is the major harmala alkaloid excreted in human urine. scielo.br The time to reach maximum plasma concentration (Tmax) for THH has been reported to be around 4.5 hours, which is later than for DMT and harmine. scielo.br For example, one study reported an average Tmax for DMT at approximately 107.5 minutes. nih.gov The distinct pharmacokinetic profile of THH, particularly its longer half-life (around 8-9 hours), suggests that it sustains serotonergic activity even after other alkaloids like harmine and DMT have been eliminated. mdpi.com

Table 1: Pharmacokinetic Parameters of this compound and Other Ayahuasca Alkaloids in Humans This table is interactive. You can sort and filter the data.

| Alkaloid | Cmax (ng/mL) | Tmax (minutes) | Half-life (hours) | Study Population | Source |

|---|---|---|---|---|---|

| This compound | ~55 | ~270 | ~8.9 | Healthy Volunteers | scielo.br, mdpi.com |

| This compound | 134.5 | - | - | Healthy Volunteers | researchgate.net |

| Harmine | 114.8 ± 61.7 | 102.0 ± 58.3 | ~2 | Healthy Volunteers | dmt-nexus.me |

| N,N-Dimethyltryptamine | 15.8 ± 4.4 | 107.5 ± 32.5 | ~4 | Healthy Volunteers | dmt-nexus.me |

| Harmaline | 6.3 ± 3.1 | 145.0 ± 66.8 | - | Healthy Volunteers | dmt-nexus.me |

Safety and Tolerability Profiles in Research Settings

Across multiple clinical trials, the administration of ayahuasca (containing THH) in controlled research settings has been found to be relatively safe and well-tolerated. tandfonline.comusp.br A systematic review of 11 randomized, placebo-controlled trials, encompassing 108 ayahuasca administrations to both healthy and clinical populations, reported no serious adverse events. nih.govtandfonline.com

The most commonly reported adverse events are considered mild to moderate and transient in nature. nih.govtandfonline.com These typically include:

Gastrointestinal effects: Nausea and vomiting are the most frequent side effects. tandfonline.comfrontiersin.org

Cardiovascular effects: Transient and moderate increases in heart rate and blood pressure are often observed. nih.govtandfonline.com

Neurological effects: Headaches are a common complaint. nih.govtandfonline.com

Psychological effects: Less commonly, anxiety, dysphoric reactions, confusion, and feelings of dissociation or depersonalization can occur. tandfonline.com

Importantly, all reported adverse events in these clinical trials resolved spontaneously without the need for medical or pharmacological intervention. tandfonline.com The safety profile observed in controlled settings supports the continued investigation of ayahuasca and its components for therapeutic purposes. nih.govusp.brnih.gov

Analytical Methodologies and Quantitative Characterization

Extraction and Sample Preparation Techniques for Research

Effective sample preparation is a critical prerequisite for reliable quantitative analysis. The primary goals are to isolate tetrahydroharmine (B102439) from the complex sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.

Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) is a widely used technique for the clean-up and concentration of this compound from aqueous samples like ayahuasca beverages and biological fluids. nih.gov This method relies on the partitioning of the analyte between a solid sorbent and a liquid phase. For basic indole (B1671886) alkaloids like this compound, C18 (octadecyl) bonded silica (B1680970) is a common sorbent. nih.gov

In a typical SPE procedure, the sample, adjusted to a basic pH to ensure the alkaloids are in their neutral form, is passed through an SPE cartridge. scielo.br Interfering substances are washed away, and the retained alkaloids, including this compound, are then eluted with an appropriate organic solvent, often acidified methanol. scielo.br

Research has also explored alternative and cost-effective sorbent materials. Studies have successfully used coconut charcoal and a menthone-thiosemicarbazone polymer for the SPE of major alkaloids, including this compound, from ayahuasca beverages. scielo.brscielo.br These methods demonstrated satisfactory recovery rates, proving to be viable alternatives to commercial silica-based sorbents. scielo.brscielo.br For instance, one study achieved recoveries for this compound and other alkaloids ranging from 40.6% to 116.2% using coconut charcoal and 45.3% to 115.7% with the menthone-thiosemicarbazone polymer. scielo.brscielo.br

Table 1: SPE Parameters for this compound Extraction

| Sorbent Material | Sample Matrix | Sample pH | Elution Solvent | Analyte Recovery Range | Reference |

|---|---|---|---|---|---|

| Coconut Charcoal | Ayahuasca Beverage | pH 8 | Acidified Methanol (pH 3) | 40.6% - 116.2% | scielo.brscielo.br |

| Menthone-Thiosemicarbazone Polymer | Ayahuasca Beverage | pH 8 | Acidified Methanol (pH 3) | 45.3% - 115.7% | scielo.brscielo.br |

| C18 Bonded Silica | Human Plasma | Not Specified | Not Specified | >87% | nih.gov |

Solvent Extraction Methods

Liquid-liquid extraction (LLE) is a conventional and fundamental method for isolating alkaloids. frontiersin.org This technique separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous/aqueous-miscible phase and an organic solvent. For this compound, which is a basic compound, pH adjustment is key. The sample is typically basified to convert the alkaloid salt into its free base form, which is more soluble in organic solvents like chloroform, ethyl acetate, hexane, or dichloromethane. frontiersin.org The organic layer containing the analyte is then separated and evaporated to concentrate the extract before analysis.

More advanced microextraction techniques have also been developed to reduce solvent consumption and improve efficiency. Dispersive liquid-liquid microextraction (DLLME) and hollow fiber liquid-phase microextraction (HF-LPME) are greener alternatives that have been applied to the analysis of harmala alkaloids. frontiersin.orgnih.gov One study comparing DLLME, microextraction by packed sorbent (MEPS), and a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method found the QuEChERS approach to be the most promising for extracting this compound and other related compounds from ayahuasca beverages. nih.gov

Chromatographic and Spectrometric Quantification Approaches

Following extraction, sophisticated instrumental techniques are employed to separate this compound from other co-extracted compounds and to perform precise quantification.

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of β-carboline alkaloids. researchgate.net When coupled with a Diode Array Detector (DAD), it allows for both quantification and spectral confirmation of the analyte. The DAD acquires absorbance spectra at multiple wavelengths simultaneously, which aids in peak identification and purity assessment. mdpi.comphcog.com

Table 2: HPLC-DAD Method Validation Parameters for this compound

| Parameter | Value | Reference |

|---|---|---|

| Linear Range | 0.16 - 10 μg/mL | nih.gov |

| Coefficient of Determination (R²) | 0.9968 - 0.9993 | nih.gov |

| Limit of Detection (LOD) | 0.16 μg/mL | nih.gov |

| Lower Limit of Quantification (LLOQ) | 0.16 μg/mL | nih.gov |

Ultra-High Performance Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (UHPLC-MS/MS)

For enhanced sensitivity and selectivity, particularly in complex biological matrices, Ultra-High Performance Liquid Chromatography coupled to tandem Mass Spectrometry (UHPLC-MS/MS) is the preferred method. ut.eenih.gov This technique combines the superior separation power of UHPLC, which uses smaller particle size columns for faster and more efficient separations, with the high specificity and sensitivity of a tandem mass spectrometer. frontiersin.orgmdpi.com

Quantification is typically performed in selected reaction monitoring (SRM) mode, where the mass spectrometer is set to detect a specific precursor ion (the molecular ion of this compound) and one or more of its characteristic product ions generated by collision-induced dissociation. ut.ee This highly specific detection minimizes matrix interference and allows for very low detection limits. ut.ee

Validated UHPLC-MS/MS methods have reported limits of detection (LOD) for this compound as low as 0.06–0.11 ng/mL and limits of quantification (LOQ) of 0.18–0.34 ng/mL. mdpi.com Another method for analyzing human urine reported an LOQ of 5.0 ng/mL for this compound. frontiersin.org These methods often utilize electrospray ionization (ESI) in positive mode, with common columns being the Acquity UPLC BEH C18 or CSH Phenyl-Hexyl. scielo.brfrontiersin.org

Table 3: UHPLC-MS/MS Method Parameters for this compound

| Parameter | Description/Value | Reference |

|---|---|---|

| Chromatography | Acquity UPLC BEH C18 or CSH Phenyl-Hexyl column | scielo.brfrontiersin.orgmdpi.com |

| Ionization Mode | Electrospray Ionization (ESI), Positive | scielo.brunb.br |

| Detection Mode | Selected Reaction Monitoring (SRM) | ut.ee |

| Limit of Detection (LOD) | 0.06 - 0.11 ng/mL | mdpi.com |

| Limit of Quantification (LOQ) | 0.18 - 0.34 ng/mL | mdpi.com |

| LOQ (in human urine) | 5.0 ng/mL | frontiersin.org |

Gas Chromatography-Nitrogen Phosphorus Detector (GC-NPD)

Gas Chromatography (GC) offers another avenue for the analysis of thermally stable volatile compounds. When coupled with a Nitrogen-Phosphorus Detector (NPD), it provides a highly selective method for detecting nitrogen-containing compounds like this compound. scioninstruments.com The NPD is exceptionally sensitive to compounds containing nitrogen and phosphorus, making it well-suited for analyzing β-carboline alkaloids while minimizing interference from other compounds in the sample matrix that lack these elements. scioninstruments.com

Earlier research utilized GC-NPD for the identification of harmala alkaloids in human blood samples. researchgate.net A study by Pires and coworkers developed a GC-NPD method for the simultaneous quantification of N,N-dimethyltryptamine and β-carbolines after SPE, achieving an LOQ of 0.02 mg/mL with good linearity. nih.gov While modern methods often favor LC-MS/MS for its applicability to a wider range of compounds without derivatization, GC-NPD remains a powerful and reliable technique for the targeted analysis of nitrogenous alkaloids like this compound. nih.govut.ee

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of THH. ut.eesci-hub.se In this method, the sample is first vaporized and separated based on the compound's volatility and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" of the molecule, allowing for its definitive identification.

For the analysis of THH, a typical GC-MS method involves injecting the sample into a split/splitless injector and using a capillary column, such as a Supelco SBL-5ms (30 m × 0.25 mm i.d., 0.25 μm film thickness). ut.ee The mass spectrometer is generally operated in electron ionization (EI) mode at 70 eV. ut.ee The resulting mass spectrum of THH shows a characteristic molecular ion peak at m/z 216 and a base peak at m/z 201. ut.ee One study reported an 89% similarity between the measured spectrum and the library spectrum from the Wiley EI-MS library. ut.ee GC-MS has been successfully used to identify and quantify THH in various samples, including extracts of Peganum harmala seeds, where THH was found to be a significant component. researchgate.netindexcopernicus.com

UV-Vis Molecular Absorption Spectrometry

Ultraviolet-Visible (UV-Vis) molecular absorption spectrometry is another analytical technique utilized in the study of this compound. This method is based on the principle that molecules absorb light at specific wavelengths in the UV-Vis portion of the electromagnetic spectrum. The amount of light absorbed is directly proportional to the concentration of the substance in the solution.

For THH, the UV absorption spectrum shows a maximum absorbance at approximately 320 nm. ut.ee This characteristic absorption peak allows for the quantification of THH in solutions. The technique has been applied in conjunction with other methods like High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD), where the full UV-Vis spectrum of the eluting compounds is recorded, aiding in their identification. ut.eenih.gov For instance, in the analysis of Banisteriopsis caapi extracts, THH and its analogs were detected based on their UV spectra. nih.gov The choice of detection wavelength is critical for sensitivity; for example, 291 nm has been used for the quantification of THH in HPLC-DAD analysis. wjarr.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Method Development

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound and for the development of quantitative analytical methods. ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively, allowing for unambiguous structure confirmation.

The ¹H NMR spectrum of THH in CDCl₃ shows characteristic signals, including a doublet for the methyl group protons (CH₃) at approximately 1.36 ppm, a triplet for the methylene (B1212753) protons (CH₂) of the tetrahydropyrido ring at around 2.66 ppm, and a singlet for the methoxy (B1213986) group protons (OCH₃) at about 3.76 ppm. acs.org The aromatic protons appear in the region of 6.69–7.27 ppm. acs.org The ¹³C NMR spectrum in D₂O reveals key signals for the carbon atoms of the β-carboline skeleton, such as C-7 at 158.55 ppm, C-9a at 143.69 ppm, and C-10a at 112.18 ppm. acs.org

Beyond structural confirmation, NMR, specifically quantitative NMR (qNMR), has been developed as a novel, easy, and fast method for the simultaneous quantification of THH and other alkaloids in ayahuasca samples. acs.org This non-destructive technique allows for the quantification of multiple components in a single spectrum using a universal internal or external standard. acs.org

Application in Various Research Matrices

The analytical methods described above are applied to quantify THH in a variety of complex biological and botanical samples. This is essential for understanding its distribution, concentration, and pharmacokinetic profile.

Quantification in Plant Extracts and Prepared Ayahuasca Brews

This compound is a key alkaloid in the ayahuasca brew, traditionally prepared from the Banisteriopsis caapi vine. iceers.org Its concentration, along with other harmala alkaloids and N,N-dimethyltryptamine (DMT), can vary significantly between different batches of the brew and plant extracts. This variability underscores the importance of accurate quantification for research and standardization purposes.

Numerous studies have reported the concentration of THH in ayahuasca and B. caapi samples using techniques like HPLC and LC-MS/MS. acs.orgiceers.orgunb.brnih.govtaylorandfrancis.comresearchgate.netx-mol.net The reported concentrations of THH in ayahuasca brews show a wide range, from as low as 0.05 mg/mL to as high as 30.88 mg/mL. iceers.orgnih.gov Similarly, in B. caapi liana samples, the mean concentration of THH has been found to be around 2.18 mg/g, but with high variability. unb.br

Below is an interactive data table summarizing the reported concentrations of this compound in various ayahuasca and plant samples from different studies.

| Sample Type | Analytical Method | THH Concentration Range | Reference |

| Ayahuasca Brew | HPLC, GC | 1.07 mg/mL - 1.60 mg/mL | sci-hub.se |

| Ayahuasca Brew | LC-MS/MS | 0.09 mg/mL - 3.05 mg/mL | unb.br |

| Ayahuasca Brew | Not Specified | 4.02 mg/mL - 30.88 mg/mL | nih.gov |

| Banisteriopsis caapi | LC-MS/MS | Mean: 2.18 mg/g | unb.br |

| Ayahuasca Brew | qNMR | Mean: 1.48 mg/g | acs.org |

| Ayahuasca Brew | UHPLC-MS/MS | 0.62 mg/mL - 3.4 mg/mL | nih.gov |

Measurement in Human Biological Samples (Plasma, Urine) for Pharmacokinetic Studies

To understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in humans, its concentration is measured in biological fluids like plasma and urine. These pharmacokinetic studies are crucial for determining the time course of the compound in the body.

Following oral administration of ayahuasca, THH is absorbed into the bloodstream. nih.govnih.gov The maximum plasma concentration (Cmax) of THH has been reported to be around 91.0 ± 22.0 ng/mL, reached at a time (Tmax) of approximately 174.0 ± 39.6 minutes. nih.gov Another study found that THH peaked in plasma at around 4.5 hours with a concentration of about 55 µg/mL. scielo.br

THH and its metabolites are excreted in the urine. nih.govnih.gov Studies have shown that THH can be a major alkaloid excreted in urine after ayahuasca consumption. scielo.br In one study, the peak concentration of THH in urine was 6.27 µg/mL, occurring between 4 to 8 hours after administration. nih.gov The elimination half-life of THH from the brain in rats has been calculated to be 1.8 hours. nih.gov

The following table provides a summary of pharmacokinetic parameters for this compound from human studies.

| Biological Matrix | Parameter | Value | Reference |

| Plasma | Cmax | 91.0 ± 22.0 ng/mL | nih.gov |

| Plasma | Tmax | 174.0 ± 39.6 min | nih.gov |

| Plasma | Peak Concentration | ~ 55 µg/mL | scielo.br |

| Plasma | Time to Peak | ~ 4.5 hours | scielo.br |

| Urine | Peak Concentration | 6.27 µg/mL | nih.gov |

| Urine | Time to Peak | 4-8 hours | nih.gov |

Method Validation and Performance Parameters in Analytical Research

For analytical methods to be considered reliable and accurate, they must undergo a rigorous validation process. Method validation ensures that the method is suitable for its intended purpose and consistently produces meaningful results. Key performance parameters evaluated during validation include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and recovery.

For the analysis of THH, various analytical methods have been validated. For instance, an HPLC method for quantifying harmala alkaloids, including THH, demonstrated good linearity with a correlation coefficient (r) of 0.9902 over a specified concentration range. ut.ee The LOD and LOQ for THH in this method were 17.5 µg/mL and a value between 20.6 to 57.1 µg/mL, respectively. ut.ee Another validated GC-NPD method reported an LOD of 0.01 mg/mL and a lower limit of quantification (LLOQ) of 0.02 mg/mL for THH. sci-hub.se

A more sensitive UHPLC-MS method reported an LOD of 0.06–0.11 ng/mL and an LOQ of 0.18–0.34 ng/mL for THH, demonstrating the enhanced sensitivity of mass spectrometry-based methods. mdpi.com Recovery studies, which assess the efficiency of the extraction process, have shown values ranging from 70.2% to 115.7% for THH using solid-phase extraction (SPE) methods. scielo.br The repeatability of these methods, expressed as relative standard deviation (RSD), is typically low, indicating good precision. ut.eescielo.br

The table below summarizes some of the validated performance parameters for different analytical methods used for THH quantification.

| Analytical Method | Linearity (r or R²) | LOD | LOQ/LLOQ | Recovery (%) | Reference |

| HPLC-DAD | r = 0.9902 | 17.5 µg/mL | 20.6-57.1 µg/mL | Not specified | ut.ee |

| GC-NPD | Not specified | 0.01 mg/mL | 0.02 mg/mL | Not specified | sci-hub.se |

| UHPLC-MS | R² = 0.988–0.999 | 0.06–0.11 ng/mL | 0.18–0.34 ng/mL | 74.1–111.6 | mdpi.com |

| SPE-LC-MS/MS | r = 0.9969-0.9998 | Not specified | Not specified | 70.2-115.7 | scielo.br |

Linearity and Calibration Curve Development

Linearity demonstrates the proportional relationship between the concentration of an analyte and the analytical signal. For this compound, various studies have established linear calibration curves over specific concentration ranges, which is fundamental for accurate quantification.

One gas chromatography with nitrogen-phosphorous detection (GC-NPD) method showed good linearity for this compound over a concentration range of 0.02 to 4.0 mg/mL, with a linear regression equation of y = 10.052x – 1.5445 and a high coefficient of correlation (r² = 0.9941). sci-hub.se In this equation, 'y' represents the peak area ratio of the compound to the internal standard, and 'x' is the concentration. sci-hub.se Another study using liquid chromatography with UV diode-array detection (LC-UV-DAD) established linearity in the range of 0.001 to 3.0 mg/L, with a regression equation of y = 41180x + 462149 and a correlation coefficient (r) of 0.9902. ut.ee

Further research employing ultra-high performance liquid chromatography coupled to mass spectrometry (UHPLC-MS) demonstrated linearity with a correlation coefficient (R²) greater than 0.988. mdpi.com A separate study using liquid chromatography-tandem mass spectrometry (LC-MS/MS) reported linearity for this compound over a concentration range of 5 to 200 ng/mL with a coefficient of determination (r²) of ≥ 0.99. nih.govnih.gov Similarly, a method using UHPLC-MS/MS for several psychoactive compounds, including THH, established linearity with an R² value between 0.988 and 0.999. researchgate.net

The development of these calibration curves, often constructed using multiple concentration points, is a prerequisite for the accurate determination of this compound concentrations in unknown samples. ut.ee

Table 1: Linearity Data for this compound Quantification

| Analytical Method | Concentration Range | Regression Equation | Correlation Coefficient (r or r²) | Reference |

|---|---|---|---|---|

| GC-NPD | 0.02–4.0 mg/mL | y = 10.052x – 1.5445 | r² = 0.9941 | sci-hub.se |

| LC-UV-DAD | 0.001–3.0 mg/L | y = 41180x + 462149 | r = 0.9902 | ut.ee |

| UHPLC-MS | Not Specified | Not Specified | R² > 0.988 | mdpi.com |

| LC-MS/MS | 5–200 ng/mL | Not Specified | r² ≥ 0.99 | nih.govnih.gov |

| UHPLC-MS/MS | Not Specified | Not Specified | R² = 0.988–0.999 | researchgate.net |

| QuEChERS-HPLC-DAD | 0.16–10 µg/mL | Not Specified | R² = 0.9968–0.9993 | researchgate.net |

Repeatability and Precision (Intra- and Inter-assay)

Precision refers to the closeness of agreement between independent test results obtained under stipulated conditions. It is typically evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

Intra-assay precision is determined by analyzing samples of the same concentration multiple times within the same day and analytical run. sci-hub.se Inter-assay precision is assessed by analyzing the same samples on different days. sci-hub.se For this compound, a GC-NPD method demonstrated good precision, with a relative standard deviation (RSD) of less than 10%. sci-hub.se

In a study using LC-MS/MS for the analysis of this compound in human urine, both intra- and inter-day precision met the acceptance criteria at three different quality control (QC) levels (15.0, 90.0, and 170.0 ng/mL). nih.govnih.gov Another LC-MS/MS method for ayahuasca tea samples also reported that inter-assay and intra-assay precision values were within the acceptance criteria, with the precision RSD ranging from 5.4% to 15.4% for the harmala alkaloids. nih.govresearchgate.net Furthermore, a method using solid-phase extraction (SPE) followed by LC-MS/MS reported intra-assay precision with RSD values between 0.1-1.9% and inter-assay precision with RSD values lower than 1.8%. scielo.br

Table 2: Precision Data for this compound Quantification

| Analytical Method | Concentration Levels | Intra-assay Precision (RSD%) | Inter-assay Precision (RSD%) | Reference |

|---|---|---|---|---|

| GC-NPD | 0.3, 1.5, 3.0 mg/mL | < 10% | < 10% | sci-hub.se |

| LC-MS/MS | 15.0, 90.0, 170.0 ng/mL | Met acceptance criteria | Met acceptance criteria | nih.govnih.gov |

| LC-MS/MS | Three QC levels | 5.4% - 15.4% | 5.4% - 15.4% | nih.govresearchgate.net |

| SPE-LC-MS/MS | 1 µg/mL | 0.1% - 1.9% | < 1.8% | scielo.br |

Limits of Detection (LOD) and Quantification (LOQ/LLOQ)

The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantification (LOQ), or lower limit of quantification (LLOQ), is the lowest concentration that can be measured with acceptable precision and accuracy. akjournals.com

For this compound, these limits vary depending on the analytical method and the matrix being analyzed. A GC-NPD method determined the LLOQ to be 0.02 mg/mL. sci-hub.se A more sensitive UHPLC-MS method reported an LOD of 0.06–0.11 ng/mL and an LOQ of 0.18–0.34 ng/mL for a group of psychoactive compounds including this compound. mdpi.comresearchgate.net

In human urine samples analyzed by LC-MS/MS, the LOD for this compound was 2.0 ng/mL, and the LOQ was 5.0 ng/mL. nih.govnih.gov Another LC-MS/MS method for ayahuasca tea reported an LOD and LOQ of 1.0 ng/mL and 1.5 ng/mL, respectively, for all analytes, including this compound. nih.govresearchgate.net A method using QuEChERS extraction followed by HPLC-DAD reported an LOD and LLOQ of 0.16 µg/mL for this compound. researchgate.net

Table 3: LOD and LOQ for this compound

| Analytical Method | Matrix | LOD | LOQ/LLOQ | Reference |

|---|---|---|---|---|

| GC-NPD | Aqueous Solution | Not Specified | 0.02 mg/mL | sci-hub.se |

| UHPLC-MS | Plant Material | 0.06–0.11 ng/mL | 0.18–0.34 ng/mL | mdpi.comresearchgate.net |

| LC-MS/MS | Human Urine | 2.0 ng/mL | 5.0 ng/mL | nih.govnih.gov |

| LC-MS/MS | Ayahuasca Tea | 1.0 ng/mL | 1.5 ng/mL | nih.govresearchgate.net |

| QuEChERS-HPLC-DAD | Ayahuasca Beverage | 0.16 µg/mL | 0.16 µg/mL | researchgate.net |

| HPLC-Fluorescence | Human Plasma | < 2 ng/mL | < 2 ng/mL | researchgate.netoup.com |

Recovery Efficiency

Recovery efficiency is a measure of the extraction efficiency of an analytical method, indicating the percentage of the analyte of interest that is successfully recovered from the sample matrix during the sample preparation process.

For this compound, a solid-phase extraction (SPE) method followed by GC-NPD analysis demonstrated good recovery, reported as being better than 68%. sci-hub.se Another study utilizing column chromatography reported a recovery efficiency of 89–92%.

A fully validated LC-MS method for psychoactive compounds in plant material showed recovery for this compound ranging from 74.1% to 111.6%. mdpi.comresearchgate.net In human urine samples, an LC-MS/MS method reported recovery values above 80%. nih.govnih.gov Furthermore, a study using SPE with novel adsorbent materials for ayahuasca beverage analysis reported average recoveries for this compound between 72.4% and 115.7%. scielo.br

Table 4: Recovery Efficiency of this compound

| Analytical Method | Matrix | Recovery Efficiency (%) | Reference |

|---|---|---|---|

| SPE-GC-NPD | Ayahuasca | > 68% | sci-hub.se |

| Column Chromatography | Not Specified | 89–92% | |

| LC-MS | Plant Material | 74.1–111.6% | mdpi.comresearchgate.net |

| LC-MS/MS | Human Urine | > 80% | nih.govnih.gov |

Analyte Stability in Samples

The stability of this compound in various sample types and storage conditions is a critical factor for ensuring the accuracy of quantitative analysis, particularly when samples are not analyzed immediately after collection.

Studies have shown that the stability of this compound can be variable. In one study, this compound in ayahuasca and spiked water samples was found to be stable for 24 hours at room temperature, with losses of less than 10%. sci-hub.se The analytes were also stable in the sample extracts for 8 hours. sci-hub.se

However, longer-term stability and stability under different temperature conditions have shown more significant variations. One investigation into the stability of ayahuasca alkaloids found that while some alkaloids were stable for up to 12 months under refrigerated conditions, the content of this compound dropped significantly within a four-month period. wjarr.com This study also noted that when stored at 37°C for seven days to mimic transport conditions, the concentration of this compound could decrease by as much as 67.9%. wjarr.com Another study confirmed that harmala alkaloids, including this compound, showed significant variations after long-term and high-temperature storage. researchgate.net

In contrast, another study found that while this compound concentrations tended to diminish over 7 days at 37°C, the decrease was not statistically significant, and a prediction model suggested stability for 9.2 days. nih.gov The stability of analytes in a sample solution was also evaluated over 72 hours in another study, which found them to be stable within this timeframe. akjournals.com

Matrix Effects in Quantitative Analysis

The sample matrix, which includes all other components in the sample apart from the analyte of interest, can interfere with the analytical measurement, leading to either suppression or enhancement of the analyte signal. This is known as the matrix effect and is a particularly important consideration in complex matrices like biological fluids and plant extracts.

In the quantitative analysis of this compound, matrix effects have been observed and addressed in several studies. One study using LC-MS for the analysis of psychoactive compounds in plant material found that deuterated internal standards were necessary to account for observed matrix effects. mdpi.com For this compound, which was found in significant amounts in Banisteriopsis caapi, more than 95% of the spiked amount was detected, suggesting a manageable matrix effect in that specific plant matrix. mdpi.com

Another study analyzing ayahuasca beverages found that the matrix effect was less pronounced for this compound compared to other alkaloids present. ut.ee A study using SPE with new adsorbent materials for ayahuasca analysis reported that the matrix effect for this compound was negligible (less than 5%). scielo.brscielo.br In contrast, an LC-MS/MS analysis of human urine samples showed a predominant ion enhancement as a matrix effect. nih.govnih.gov

The evaluation and mitigation of matrix effects, often through the use of internal standards or matrix-matched calibration curves, are essential for achieving accurate and reliable quantitative results for this compound. mdpi.com

Pharmacological Interactions and Synergistic Effects in Research Contexts

Interactions with Other Ayahuasca Constituents

Synergy with N,N-Dimethyltryptamine (DMT) for Oral Bioavailability and Psychoactivity